N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine is a chemical compound that belongs to the class of amines, specifically a diamine derivative. Its molecular formula is and it is characterized by the presence of a benzofuran moiety, which contributes to its unique chemical properties and potential biological activities. This compound is primarily used in scientific research, especially in biochemical assays and studies related to proteomics.
The compound can be sourced from various chemical suppliers, including Matrix Scientific and VWR, which provide it for research purposes. It is classified under the broader category of organic compounds, specifically as an aromatic amine due to the presence of the benzofuran structure within its molecular framework. The compound's CAS number is 1019468-74-6, and it has been documented in chemical databases such as PubChem.
The synthesis of N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine typically involves multi-step organic reactions. A common method includes the reaction of 1-benzofuran-2-yl ethylamine with diethylamine in the presence of appropriate catalysts or solvents.
One method involves:
The molecular structure of N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine features:
The compound's structural data can be represented using various notations:
InChI=1S/C16H24N2O/c1-5-19(6-2)11-10-18-13(3)16-12-14-8-7-9-15(20-4)17(14)21-16/h7-9,12-13,18H,5-6,10-11H2,1-4H3
CCN(CC)CCNC(C)C1=CC2=C(O1)C(=CC=C2)OC
N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine can undergo various chemical reactions:
The specific reagents and conditions for these reactions depend on the desired transformation. For instance, oxidation may require acidic conditions while reduction might utilize a metal catalyst such as palladium on carbon.
The mechanism of action for N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine primarily involves its interaction with biological targets at the molecular level. This compound may act by binding to specific receptors or enzymes within biological pathways.
Studies have shown that compounds with similar structures exhibit various biological activities, including anti-inflammatory and analgesic effects. The exact mechanism would require further investigation through pharmacological studies.
The physical properties include:
Chemical properties include:
Relevant data indicate that this compound exhibits typical behavior for amines in terms of reactivity and solubility.
N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine has several applications in scientific research:
This compound's unique structure and properties make it a valuable tool in medicinal chemistry and biochemistry research.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2